Pregnane-3,11,20-trione

Description

Structure

3D Structure

Properties

CAS No. |

1474-68-6 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15+,16-,17+,19-,20+,21-/m1/s1 |

InChI Key |

AHRWWYGWQKBKBF-PCHYHQBZSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |

Synonyms |

U 1373 U-1373 U-1373, (5alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Pregnane-3,11,20-trione: Advanced Synthesis & Structural Modulation

Topic: "Pregnane-3,11,20-trione" Synthesis Pathway Content Type: Technical Whitepaper Audience: Drug Development Chemists & Process Engineers

Executive Summary: The "11-Oxygenation" Challenge

In the landscape of corticosteroid synthesis, Pregnane-3,11,20-trione (specifically the 5

For researchers, the synthesis of this molecule is not merely about assembling carbons; it is about solving the "Inert C11 Problem." The C11 position on the steroid nucleus is sterically hindered and chemically unreactive. Historically, introducing an oxygen atom here required 30+ steps starting from bile acids (Deoxycholic acid).

This guide delineates the Modern Hybrid Protocol , which utilizes microbial bio-activation to bypass synthetic complexity, followed by chemo-selective hydrogenation to establish the A/B ring stereochemistry.

The Strategic Pathway: Microbial-Chemical Hybrid

The most efficient route to Pregnane-3,11,20-trione does not start with total synthesis but with the Upjohn Process . This approach leverages the enzymatic specificity of Rhizopus molds to functionalize C11, followed by chemical oxidation and reduction.

Phase A: Bio-Activation (The Upjohn Oxidation)

Substrate: Progesterone (derived from Diosgenin)

Biocatalyst: Rhizopus arrhizus or Rhizopus nigricans

Target: 11

The introduction of the 11-hydroxyl group is the "key" that unlocks the molecule. Chemical reagents cannot selectively attack C11 without affecting C3 or C20. The fungal enzyme 11

Experimental Protocol: Fermentation

-

Inoculation: Cultivate Rhizopus arrhizus (ATCC 11145) in a medium of corn steep liquor (20g/L) and glucose (20g/L) at pH 4.8.

-

Biotransformation: Add Progesterone (dissolved in acetone) to the vegetative growth phase (24-48h). Maintain temperature at 28°C with vigorous aeration.

-

Monitoring: Track the disappearance of Progesterone via TLC (Mobile phase: Chloroform/Acetone 9:1).

-

Extraction: Filter mycelia. Extract broth with Methylene Chloride (

). -

Purification: Crystallize from ethyl acetate to yield 11

-Hydroxyprogesterone .

Phase B: Oxidation to the Trione

Precursor: 11

The 11

Experimental Protocol: Jones Oxidation

-

Dissolve 11

-Hydroxyprogesterone in acetone at 0°C. -

Add Jones Reagent dropwise until a persistent orange color remains (indicating excess Cr(VI)).

-

Quench with Isopropanol (turns green as Cr(III) forms).

-

Result: 11-Ketoprogesterone . This is the unsaturated "trione" precursor.

Phase C: Stereoselective Reduction (The "Pregnane" Fork)

Precursor: 11-Ketoprogesterone

Target: 5

This is the critical divergence point. The double bond at C4-C5 must be reduced. The stereochemical outcome (cis A/B vs. trans A/B) dictates the biological activity.

| Target Isomer | Catalyst/Reagent | Conditions | Mechanism |

| 5 | Pyridine (Basic) | Face-selective adsorption favoring | |

| 5 | Liquid Ammonia | Thermodynamic control (trans-decalin stability). |

Protocol: Catalytic Hydrogenation to 5

-Pregnane-3,11,20-trione

-

Suspend 11-Ketoprogesterone in Pyridine.

-

Add 5% Pd/CaCO

catalyst. -

Hydrogenate at 1 atm

pressure, room temperature. -

Validation: The uptake of 1 equivalent of

stops the reaction. -

Filter catalyst and evaporate solvent. Recrystallize from Methanol.

Visualization of the Pathway[1][2][3]

The following diagram illustrates the transformation logic, highlighting the transition from the

Caption: Figure 1. The semi-synthetic route from Progesterone to Pregnane triones, utilizing microbial hydroxylation to access the C11 position.

The Classical "Chemical Logic" (Deoxycholic Acid Route)

For structural validation and historical grounding.

Before microbial methods, the Sarett Synthesis (Merck) was the standard. It is essential for researchers to understand this to appreciate the C12

-

Starting Material: Deoxycholic Acid (12

-OH). -

The Shift:

-

Dehydration of 12-OH gives

alkene. -

Addition of

(Hypobromous acid) gives 12-bromo-11-hydroxy intermediate. -

Oxidation and debromination yield the 11-ketone.

-

-

Relevance: This pathway confirms the absolute configuration of the pregnane nucleus but is no longer commercially viable due to low yield (<1%).

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized Pregnane-3,11,20-trione, use the following checkpoints.

| Analytic Method | Diagnostic Signal | Causality/Interpretation |

| H-NMR ( | C18 Methyl Shift | The C11-ketone exerts a strong deshielding effect on the angular C18 methyl group. Expect a shift from |

| IR Spectroscopy | Carbonyl Bands | You will see three distinct carbonyl stretches: C3 (ring A), C11 (ring C), and C20 (side chain). The C11 ketone is strained and appears at higher frequency ( |

| TLC | Mobility ( | The trione is less polar than the 11 |

References

-

Peterson, D. H., & Murray, H. C. (1952). Microbiological Oxygenation of Steroids at Carbon 11. Journal of the American Chemical Society.[1][2] Link

- Core Source: The foundational paper for the Upjohn process (Rhizopus hydroxyl

-

Sarett, L. H. (1946). The Partial Synthesis of Dehydrocorticosterone Acetate.[2] Journal of the American Chemical Society.[1][2] Link

- Core Source: The classic chemical synthesis

-

Mancera, O., et al. (1952). Steroids. XXXVII. A Ten Step Conversion of Progesterone to Cortisone. Journal of the American Chemical Society.[1][2] Link

- Core Source: Optimization of the oxidative steps post-hydroxyl

-

Djerassi, C., et al. (1952). Synthesis of 11-Ketoprogesterone. Journal of Organic Chemistry.[1] Link

- Core Source: Detailed protocols for the Jones oxidation and purific

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Pregnane-3,11,20-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnane-3,11,20-trione, a C21 steroid, represents a key molecular scaffold in endocrinology and medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical analysis of the molecular architecture of pregnane-3,11,20-trione, with a primary focus on its 5α-isomer, allopregnane-3,11,20-trione. In the absence of direct experimental data for this specific trione, this paper leverages a comparative analysis of closely related pregnane steroids, substantiated by computational modeling, to elucidate its structural and conformational characteristics. We will delve into the stereochemical nuances of the pregnane backbone, the influence of the ketone functionalities on ring conformation, and the rotational freedom of the C17 acetyl side chain. Methodologies for structural elucidation, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry, will be discussed in the context of their application to this class of molecules.

Introduction: The Significance of the Pregnane Scaffold

The pregnane skeleton, a tetracyclic hydrocarbon, is the foundational structure for a vast array of biologically potent steroid hormones, including progestogens, mineralocorticoids, and glucocorticoids. The specific functionalization of this scaffold dictates its interaction with various nuclear receptors and enzymes, thereby modulating a wide range of physiological processes. Pregnane-3,11,20-trione, with its three ketone groups, is a derivative of progesterone and is of significant interest for its potential role in steroid metabolism and as a synthetic intermediate in the development of novel therapeutics. Understanding the precise three-dimensional arrangement of its atoms and the accessible conformational states is paramount for predicting its biological activity and for the rational design of new drug candidates.

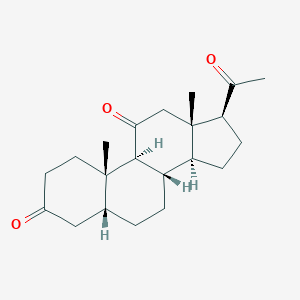

Molecular Structure of 5α-Pregnane-3,11,20-trione (Allopregnane-3,11,20-trione)

The systematic IUPAC name for allopregnane-3,11,20-trione is (5R,8S,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione[1]. Its molecular formula is C21H30O3, with a molecular weight of 330.46 g/mol [1][2].

The core of the molecule is the 5α-pregnane steroid nucleus, which consists of four fused rings: three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). The "5α" designation indicates that the hydrogen atom at carbon 5 is in the alpha position (projecting below the plane of the rings), resulting in a trans-fusion between the A and B rings. This trans-fusion imparts a relatively flat and rigid overall shape to the steroid backbone.

The molecule possesses three ketone (oxo) groups at positions C3, C11, and C20. The C3 ketone is located in the A-ring, the C11 ketone in the C-ring, and the C20 ketone is part of the acetyl side chain attached to C17.

Below is a 2D representation of the molecular structure of 5α-pregnane-3,11,20-trione:

Caption: 2D structure of 5α-pregnane-3,11,20-trione.

Conformational Analysis

The biological function of a steroid is intimately tied to its three-dimensional shape and its ability to adopt different conformations. The conformation of pregnane-3,11,20-trione is determined by the puckering of its four rings and the orientation of its substituents.

Ring Conformation

-

A, B, and C Rings: In the 5α-pregnane series, the A/B ring junction is trans-fused, and both the A and B rings, as well as the C ring, typically adopt stable chair conformations. The presence of the C3-ketone in the A-ring and the C11-ketone in the C-ring introduces sp2 hybridized carbon atoms, which can lead to a slight flattening of these rings compared to an unsubstituted cyclohexane chair. However, the overall chair conformation is generally maintained.

-

D Ring: The five-membered D-ring is inherently more flexible than the six-membered rings. It typically adopts an envelope or a half-chair conformation. The exact conformation is influenced by the substituents on the D-ring and the fusion to the C-ring.

Conformation of the C17 Side Chain

The C17 acetyl side chain (–COCH3) is a critical determinant of the biological activity of many pregnane steroids. The rotation around the C17-C20 single bond is a key conformational feature. The orientation of the C20 carbonyl group relative to the steroid nucleus can significantly impact receptor binding.

Methodologies for Structural and Conformational Analysis

A combination of experimental and computational techniques is employed to determine the molecular structure and conformation of steroids.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles. While a crystal structure for pregnane-3,11,20-trione is not publicly available, analysis of the Cambridge Structural Database (CSD) reveals numerous crystal structures of related pregnane derivatives[3][4]. These structures consistently show the chair conformations of the A, B, and C rings and provide a reliable model for the overall geometry of the steroid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.

-

¹H NMR: The chemical shifts and coupling constants of the protons in the steroid nucleus are highly sensitive to their stereochemical environment. For instance, the distinction between axial and equatorial protons can be readily made based on their coupling constants. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for assigning the complex proton signals and for determining through-space proximities between protons, which provides crucial conformational information.

-

¹³C NMR: The chemical shifts of the carbon atoms also provide valuable structural information. The positions of the carbonyl carbons (C3, C11, and C20) are particularly diagnostic.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in 5α-Pregnane-3,11,20-trione (in CDCl₃) (Based on data for related pregnane steroids)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-18 (CH₃) | ~0.6-0.7 | s |

| H-19 (CH₃) | ~1.0-1.1 | s |

| H-21 (CH₃) | ~2.1-2.2 | s |

| H-17α | ~2.5-2.6 | t |

Computational Chemistry

In the absence of extensive experimental data, computational modeling provides a powerful means to predict and analyze the conformational landscape of a molecule.

-

Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy surface of a molecule. These methods are computationally efficient and are well-suited for conformational searches to identify low-energy conformers.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of a molecule. DFT calculations are often used to refine the geometries and relative energies of the conformers identified by MM methods.

Workflow for Computational Conformational Analysis:

Caption: Computational workflow for conformational analysis.

Structure-Activity Relationship Insights

The conformation of pregnane-3,11,20-trione is expected to have a profound impact on its biological activity. The spatial arrangement of the three ketone groups, which can act as hydrogen bond acceptors, will dictate how the molecule fits into the ligand-binding pocket of a receptor. The orientation of the C17 acetyl side chain is particularly crucial for interactions with progestin and other steroid receptors.

The presence of the 11-keto group is of special interest. In many biologically active steroids, an 11β-hydroxyl group is present. The 11-keto functionality in pregnane-3,11,20-trione may lead to different receptor binding affinities and specificities compared to its hydroxylated counterparts.

Conclusion

While direct experimental structural data for pregnane-3,11,20-trione is limited, a robust understanding of its molecular structure and conformation can be achieved through a synergistic approach. By combining the well-established principles of steroid chemistry, comparative analysis of spectroscopic data from closely related analogues, and the predictive power of computational modeling, we can construct a detailed and reliable model of this important molecule. This in-depth structural understanding is fundamental for researchers in the fields of steroid biochemistry, medicinal chemistry, and drug development, providing a solid foundation for future investigations into the biological role and therapeutic potential of pregnane-3,11,20-trione and its derivatives.

References

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved February 10, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). IR - Sadtler Steroids 2. Retrieved February 10, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). ATR-IR - Sadtler Steroids, Androgens, Progestins, & Estrogens. Retrieved February 10, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000490: 5-alpha-pregnane-3,20-dione(allo). Retrieved February 10, 2026, from [Link]

-

SpectraBase. (n.d.). SpectraBase. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (2023, December 28). 5α-Pregnane-3α,11β-diol-20-one. In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 17.ALPHA.-PREGN-4-ENE-3,11,20-TRIONE. Retrieved February 10, 2026, from [Link]

-

mzCloud. (n.d.). mzCloud – Advanced Mass Spectral Database. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Allopregnane-3,11,20-trione. Retrieved February 10, 2026, from [Link]

-

NIST. (n.d.). 5-β-Pregnan-3,11,20-trione, MO. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

NIST. (n.d.). 5-β-Pregnan-3-α,11-β,20-β-triol, TMS. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

- Nes, W. R., & Varkey, T. E. (1976). Conformational analysis of the 17(20) bond of 20-keto steroids. The Journal of Organic Chemistry, 41(20), 3429–3433.

- Stárka, L., & Dušková, M. (2020). 11-Keto-testosterone and Other Androgens of Adrenal Origin. Physiological research, 69(Suppl 2), S237–S245.

- O'Reilly, L., et al. (2023). Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS. Frontiers in Endocrinology, 14, 1109315.

- Cmoch, P., et al. (2009). Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. Journal of Medicinal Chemistry, 52(7), 2119–2125.

-

PubChem. (n.d.). 11-Ketotestosterone. Retrieved February 10, 2026, from [Link]

-

Rupa Health. (n.d.). 11-Keto-Androsterone. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Pregnane-3,20-dione. Retrieved February 10, 2026, from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 10, 2026, from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved February 10, 2026, from [Link]

Sources

- 1. Allopregnane-3,11,20-trione | C21H30O3 | CID 129634660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5α-Pregnane-3,11,20-trione | CymitQuimica [cymitquimica.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 5. bmse000490 5-alpha-pregnane-3,20-dione(allo) at BMRB [bmrb.io]

Nomenclature and Identification: Distinguishing the Isomers

An In-Depth Technical Guide to Pregnane-3,11,20-trione: Isomers, Properties, and Applications

For researchers, scientists, and drug development professionals, a precise understanding of steroid nomenclature, properties, and function is paramount. Pregnane-3,11,20-trione represents a key molecule in the landscape of steroid biochemistry, serving as a crucial intermediate and a subject of study in endocrinology and pharmaceutical development. This guide provides a comprehensive overview of its core characteristics, focusing on its primary isomers, analytical methodologies, and biological significance.

The name "Pregnane-3,11,20-trione" refers to a C21 steroid backbone with ketone groups at the 3rd, 11th, and 20th positions.[1] However, this general name is ambiguous without specifying the stereochemistry of the A/B ring juncture (5α or 5β) and the presence of unsaturation. The most prominent and studied forms are 4-Pregnene-3,11,20-trione, widely known as 11-Ketoprogesterone, and its saturated counterpart, 5α-Pregnane-3,11,20-trione.

| Systematic Name | Common Synonyms | CAS Number | Key Features |

| Pregn-4-ene-3,11,20-trione | 11-Ketoprogesterone; 11-Oxoprogesterone; Ketogestin[2][3] | 516-15-4[2][3] | Unsaturated (double bond at C4-C5). A corticosteroid hormone.[3] |

| (5α)-Pregnane-3,11,20-trione | 5α-Pregnanetrione; Allopregnanetrione[4][5][6] | 2089-06-7[4][5] | Saturated pregnane backbone with A/B rings in a trans conformation. |

| (5β)-Pregnane-3,11,20-trione | 5β-Pregnanetrione | Not readily available | Saturated pregnane backbone with A/B rings in a cis conformation.[7] |

| (17α)-Pregn-4-ene-3,11,20-trione | 17α-11-Ketoprogesterone | 26423-78-9[8] | An isomer with different stereochemistry at the C17 position. |

Physicochemical Properties

The structural differences between the isomers directly influence their physical and chemical properties. These properties are critical for their purification, identification, and use in experimental settings.

| Property | Pregn-4-ene-3,11,20-trione | 5α-Pregnane-3,11,20-trione |

| Molecular Formula | C₂₁H₂₈O₃[2] | C₂₁H₃₀O₃[4][5][9] |

| Molecular Weight | 328.45 g/mol [2] | 330.46 g/mol [4][5][9] |

| Appearance | White to dark green powder/crystal | White powder[9] |

| Melting Point | 173 - 177 °C[2] | Not specified |

| Purity (Typical) | >97.0% (HPLC)[2] | ≥90%[4] |

Biological Significance and Applications

Pregnane-3,11,20-trione and its isomers are not merely chemical curiosities; they are deeply embedded in the complex web of steroid metabolism and function.

Endocrinology and Pharmaceutical Development: This steroid is a versatile compound used in biochemistry and pharmacology.[2] It serves as a precursor in the synthesis of more complex steroid hormones, making it a valuable starting material for developing medications for hormonal therapies, including treatments for hormone-related cancers.[2] Its structure is also fundamental in endocrinology research for studying the effects of steroid hormones on various biological processes, aiding in the understanding of conditions like adrenal insufficiency.[2]

Metabolic Intermediate: 5α-Pregnane-3,11,20-trione is recognized as a metabolite of progesterone.[6] More specifically, isomers like 11-ketoprogesterone are key intermediates in the "C11-oxy backdoor pathway," an alternative route for the biosynthesis of potent androgens.[4][10] This pathway is significant in understanding both normal adrenal and gonadal steroid production and certain pathological states involving excess androgen levels.[10]

Research Applications: In biochemical research, these compounds can be used as standards in assays and experiments designed to measure steroid levels in biological samples, which is crucial for the development of new diagnostic tools.[2]

Synthesis and Analytical Workflows

The manipulation and analysis of Pregnane-3,11,20-trione require robust chemical and analytical methods.

Synthetic Workflow: Conversion of 5α-Pregnane-3,11,20-trione to 11-Ketoprogesterone

A known chemical conversion involves the introduction of a double bond into the saturated 5α-pregnane backbone to yield the biologically significant 11-Ketoprogesterone (Pregn-4-ene-3,11,20-trione). This process typically involves bromination followed by dehydrohalogenation.[11][12]

Caption: Synthetic conversion of 5α-Pregnane-3,11,20-trione to 11-Ketoprogesterone.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying steroids like Pregnane-3,11,20-trione.[2] The following is a generalized protocol that serves as a starting point for method development.

Objective: To determine the purity of a Pregnane-3,11,20-trione sample.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of the specific isomer in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Accurately weigh and dissolve the sample to be analyzed in the same solvent to a similar concentration.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol. A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the carbonyl groups absorb (typically around 240-250 nm for α,β-unsaturated ketones like 11-Ketoprogesterone).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

-

Analysis and Data Processing:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the sample solution.

-

Identify the peak corresponding to Pregnane-3,11,20-trione based on the retention time of the reference standard.

-

Calculate the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram (Area Percent method) or quantify its concentration using the calibration curve.

-

Caption: General workflow for purity analysis of Pregnane-3,11,20-trione by HPLC.

Conclusion

Pregnane-3,11,20-trione is a steroid of significant interest in both fundamental and applied sciences. A clear understanding of its different isomers, particularly 11-Ketoprogesterone and 5α-Pregnanetrione, is essential for accurate research and development. Its role as a metabolic intermediate in pathways like the C11-oxy backdoor and its utility as a synthetic precursor underscore its importance. Standardized analytical techniques such as HPLC are crucial for ensuring the quality and integrity of this compound in experimental and manufacturing settings, paving the way for new discoveries in endocrinology and steroid-based therapeutics.

References

Sources

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Pregn-4-ene-3,11,20-trione | C21H28O3 | CID 94166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5α-Pregnane-3,11,20-trione analyticalstandard,fordruganalysis 2089-06-7 [sigmaaldrich.com]

- 5. 5α-Pregnane-3,11,20-trione analyticalstandard,fordruganalysis 2089-06-7 [sigmaaldrich.com]

- 6. anexib.com [anexib.com]

- 7. 5-β-Pregnan-3,11,20-trione, MO [webbook.nist.gov]

- 8. 17alpha-Pregn-4-ene-3,11,20-trione | C21H28O3 | CID 222798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5α-Pregnane-3,11,20-trione | CymitQuimica [cymitquimica.com]

- 10. 5α-Pregnane-3α,11β-diol-20-one - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Pregnane-3,11,20-trione

Introduction & Biological Significance[1][2][3][4][5][6]

The quantification of Pregnane-3,11,20-trione (often referred to as 11-oxopregnanolone or a metabolite of 11-ketoprogesterone) has emerged as a critical requirement in investigating the 11-oxygenated steroid backdoor pathway . While traditional steroid profiling focuses on cortisol and testosterone, recent data suggests that 11-oxygenated C21 metabolites serve as vital precursors to potent 11-oxygenated androgens (e.g., 11-ketotestosterone) and possess distinct neuroactive properties.

The Analytical Challenge

Pregnane-3,11,20-trione presents a specific analytical difficulty: it is a neutral steroid with three ketone groups and no ionizable hydroxyl or amine functions.

-

ESI Limitations: In standard Electrospray Ionization (ESI), the lack of acidic/basic sites results in poor protonation (

) efficiency, leading to low sensitivity. -

The Solution: This protocol details a robust Atmospheric Pressure Chemical Ionization (APCI) method, which utilizes gas-phase ion-molecule reactions to efficiently ionize neutral steroids. For ultra-low abundance applications, a secondary Derivatization Protocol (using Hydroxylamine) is provided to lock in sensitivity.

Method Development Strategy

Ion Source Selection: APCI vs. ESI

For this application, APCI in Positive Mode is the primary recommendation. Unlike ESI, which relies on solution-phase chemistry, APCI creates a plasma of reactant gas ions (corona discharge) that transfer protons to the neutral steroid.

-

Mechanism:

-

Benefit: significantly reduced matrix effects (ion suppression) compared to ESI, as APCI is less susceptible to co-eluting salts or phospholipids.

Chromatographic Separation

The separation of 5

Visualizing the Workflow

The following diagram outlines the biological formation of the analyte and the analytical workflow.

Caption: Biological origin of Pregnane-3,11,20-trione and the streamlined Sample-to-Result analytical workflow.

Detailed Experimental Protocol

Materials & Reagents

-

Standards: Pregnane-3,11,20-trione (Certified Reference Material).

-

Internal Standard (IS): Progesterone-d9 or 5

-Pregnane-3,20-dione-d9. -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid.

-

Columns: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Agilent Poroshell 120 Phenyl-Hexyl.

Sample Preparation: Supported Liquid Extraction (SLE)

SLE is preferred over LLE for automation and cleanliness.

-

Pre-treatment: Aliquot 200 µL of plasma into a tube. Add 10 µL of Internal Standard solution. Add 200 µL of 1% Formic Acid (aq) to disrupt protein binding. Vortex for 10 sec.

-

Loading: Load the pre-treated sample onto a 200 mg SLE+ cartridge (or 96-well plate). Apply gentle vacuum/pressure to initiate loading.[1]

-

Equilibration: Wait 5 minutes to allow complete absorption into the diatomaceous earth.

-

Elution: Add 2 x 600 µL of MTBE (Methyl tert-butyl ether). Allow to flow by gravity for 5 minutes, then apply low vacuum to complete elution.

-

Evaporation: Evaporate the solvent under a stream of Nitrogen at 40°C until dry.

-

Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:Water. Vortex and centrifuge (10,000 x g, 5 min) to remove particulates.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

6.0 min: 95% B

-

7.5 min: 95% B

-

7.6 min: 40% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Source: APCI (Positive Mode). Note: If APCI is unavailable, use ESI+ with 0.2mM Ammonium Fluoride in mobile phase to promote [M+NH4]+ adducts.

-

Curtain Gas: 30 psi.

-

Nebulizer Current (NC): 3-5 µA.

-

Source Temp: 400°C (APCI requires high heat).

MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (V) | Mechanism |

| Pregnane-3,11,20-trione | 331.2 | 313.2 | Quant | 25 | Loss of |

| 331.2 | 295.2 | Qual | 35 | Loss of | |

| 331.2 | 123.1 | Qual | 45 | A-ring cleavage | |

| IS (Progesterone-d9) | 324.3 | 306.3 | Quant | 25 | Loss of |

Note: The neutral loss of water (-18 Da) is the dominant fragmentation pathway for steroid ketones/alcohols in acidic conditions.

Alternative High-Sensitivity Protocol (Derivatization)

If the limit of quantitation (LOQ) via APCI (>100 pg/mL) is insufficient, use Hydroxylamine Derivatization . This converts ketones to oximes, adding mass and increasing proton affinity for ESI+.

Protocol Modification:

-

Reagent: 1.5 M Hydroxylamine HCl in Pyridine/Ethanol (1:9).

-

Reaction: After drying the SLE eluate (Step 5 above), add 50 µL of Reagent. Incubate at 60°C for 30 mins.

-

Quench: Dry down under Nitrogen. Reconstitute in mobile phase.

-

New MRM:

-

Tri-oxime formation is likely. Mass shift:

Da (approx). -

Target Precursor: 376.2 (Check for mono/di/tri forms during development).

-

Expert Tip: Derivatization often produces syn/anti isomers, splitting the peak. Sum the peak areas for quantification.

-

Validation & Quality Control

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | Range: 0.1 – 100 ng/mL | |

| Accuracy | 85-115% | Spiked plasma at LLOQ, Low, Mid, High |

| Precision (CV) | < 15% | Intra-day and Inter-day |

| Matrix Effect | 80-120% | Compare post-extraction spike vs. solvent std |

| Recovery | > 70% | Consistent recovery is more important than 100% |

Troubleshooting & Expert Tips

-

Isobaric Interferences: 11-Deoxycortisol (C21H30O4) has a different mass, but Cortisone (C21H28O5) metabolites might interfere. Ensure chromatographic resolution of at least 1.5 min between the trione and major glucocorticoids.

-

Peak Tailing: If observed on C18, switch to Phenyl-Hexyl. The interactions with the steroid skeleton often sharpen peaks for neutral steroids.

-

Contamination: Steroids are ubiquitous. Use glass vials (silanized) to prevent adsorption of the neutral steroid to plastic surfaces at low concentrations.

References

-

Analysis of Progesterone Metabolites: Sinreih, M., et al. (2015).[2] Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE. Available at: [Link][3]

- Steroid Derivatization Strategies: Higashi, T., et al. (2010). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography–mass spectrometry. Analytica Chimica Acta. (General reference for Hydroxylamine/Girard P chemistry).

-

11-Oxygenated Steroid Pathway: Turcu, A.F., et al. (2017). 11-Oxygenated androgens in health and disease. Nature Reviews Endocrinology. Available at: [Link]

-

LC-MS/MS Steroid Analysis Compendium: Agilent Technologies. Clinical Research Compendium: LC/MS/MS Analysis of Steroids. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of Pregnane-3,11,20-trione as a Diagnostic Biomarker in Endocrinology

Abstract: The field of endocrinology relies on precise biomarkers for the diagnosis and management of complex hormonal disorders. Steroid profiling, in particular, offers a comprehensive view of adrenal and gonadal function. This document provides an in-depth guide to the application of Pregnane-3,11,20-trione as a specialized biomarker. We will explore the biochemical basis for its utility, its specific clinical applications, particularly in Congenital Adrenal Hyperplasia (CAH), and provide a detailed protocol for its quantification using advanced analytical techniques. This guide is intended for researchers, clinical scientists, and drug development professionals seeking to leverage nuanced steroid metabolomics in their work.

Introduction: Beyond Conventional Steroid Markers

The adrenal steroidogenic pathway is a complex cascade of enzymatic reactions that convert cholesterol into essential hormones, including glucocorticoids, mineralocorticoids, and androgens.[1] Disruptions in this pathway, often due to genetic enzyme deficiencies, lead to a group of disorders known as Congenital Adrenal Hyperplasia (CAH).[2] While the measurement of primary precursors like 17-hydroxyprogesterone (17-OHP) is a cornerstone of CAH diagnosis, a deeper analysis of downstream and shunt pathway metabolites can provide a more definitive and granular diagnostic picture.

Pregnane-3,11,20-trione is a C21 steroid metabolite that emerges from such alternative pathways. Its presence and concentration in biological fluids are indicative of specific upstream enzymatic blockades. Unlike primary hormones, which can fluctuate, the accumulation of specific, stable metabolites like Pregnane-3,11,20-trione can serve as a more robust indicator of an underlying steroidogenic disorder. This document will illuminate the rationale and methodology for integrating this biomarker into clinical and research endocrinology.

Biochemical Rationale: A Product of Enzymatic Dysfunction

In healthy individuals, the steroidogenesis pathway proceeds efficiently towards the production of cortisol and aldosterone. However, in the most common form of CAH, a deficiency in the 21-hydroxylase enzyme (CYP21A2) prevents the conversion of 17-OHP to 11-deoxycortisol.[3][4] This blockade causes a massive buildup of 17-OHP, which is then shunted into the androgen synthesis pathway, leading to virilization.[2]

Furthermore, these accumulated precursors can be processed by other adrenal enzymes, such as 11β-hydroxylase (CYP11B1), leading to the formation of 11-oxygenated steroids.[3] Pregnane-3,11,20-trione is a metabolite within this shunt pathway. Its formation is particularly significant in diagnosing forms of CAH where precursor steroids are hydroxylated at the C11 position. For instance, its precursor, 11-ketoprogesterone, can be formed via the C11-oxy backdoor pathway. The measurement of 11-ketopregnanetriol, a closely related metabolite, has been shown to be characteristic of 21-hydroxylase deficiency.[5] Therefore, quantifying Pregnane-3,11,20-trione provides a window into the specific metabolic detours occurring within the adrenal gland.

Figure 1: Simplified adrenal steroidogenesis pathway highlighting the enzymatic block in 21-hydroxylase deficiency CAH and the resulting shunt towards androgen and 11-oxygenated steroid production, including Pregnane-3,11,20-trione.

Clinical Applications & Data Interpretation

The primary clinical application for measuring Pregnane-3,11,20-trione is in the differential diagnosis of Congenital Adrenal Hyperplasia. While elevated 17-OHP is the hallmark of 21-hydroxylase deficiency, analyzing a panel of metabolites, including Pregnane-3,11,20-trione, offers several advantages:

-

Diagnostic Specificity: In cases of 11β-hydroxylase deficiency, different precursors accumulate (like 11-deoxycortisol). A complete steroid profile can help distinguish between different enzymatic defects, which is crucial for appropriate treatment.[4]

-

Monitoring Treatment: For patients undergoing glucocorticoid replacement therapy, normalization of these shunt pathway metabolites can indicate effective suppression of adrenal androgen overproduction.

-

Identifying Mild or Non-Classic CAH: Individuals with non-classic CAH may have borderline 17-OHP levels. A comprehensive urinary steroid profile can reveal subtle abnormalities in metabolite ratios, aiding in diagnosis.[6]

Table 1: Expected Urinary Steroid Profile Changes in Endocrine Disorders

| Analyte | Normal Adult Range (µ g/24h )* | 21-Hydroxylase Deficiency (Classic CAH) | 11β-Hydroxylase Deficiency |

| Pregnanetriol | < 2500 | Markedly Elevated (>> 5000) | Elevated |

| 11-Keto-Pregnanetriol | < 100 | Markedly Elevated | Normal to Slightly Elevated |

| Pregnane-3,11,20-trione | < 50 | Elevated | Normal or Mildly Elevated |

| Tetrahydro-11-deoxycortisol (THS) | < 100 | Normal | Markedly Elevated |

| 17-OH Progesterone (Metabolites) | Varies | Markedly Elevated | Elevated |

| Androgen Metabolites | Varies | Markedly Elevated | Markedly Elevated |

*Note: Reference intervals are highly dependent on age, sex, and the specific analytical method used. The values provided are illustrative. Laboratories must establish their own reference ranges.[7][8][9]

Analytical Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in a single run.[10][11]

Figure 2: General workflow for the quantification of urinary steroids by LC-MS/MS.

Step-by-Step Methodology

A. Materials and Reagents

-

Pregnane-3,11,20-trione analytical standard and stable isotope-labeled internal standard (e.g., d4-Pregnane-3,11,20-trione).

-

HPLC-grade water, methanol, acetonitrile, and formic acid.

-

β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

-

Phosphate or acetate buffer.

B. Sample Preparation

-

Aliquot and Standard Spiking: Aliquot 1 mL of urine into a glass tube. Add 10 µL of the internal standard working solution.

-

Rationale: The internal standard is a chemically identical but mass-shifted version of the analyte. It is added at the beginning to account for variations in sample recovery during extraction and for matrix effects during ionization.

-

-

Enzymatic Hydrolysis: Add 1 mL of buffer (e.g., 0.1 M acetate buffer, pH 5.0) and 50 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 55°C for 3-4 hours or overnight.

-

Rationale: In the body, steroids are conjugated with glucuronic acid or sulfate groups to increase water solubility for excretion. This enzymatic step cleaves these conjugates, converting the steroids back to their free form for extraction and analysis.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Rationale: SPE is a purification step that separates the analytes of interest from the complex urine matrix (salts, urea, etc.), which can interfere with the LC-MS/MS analysis.

-

-

Elution and Evaporation: Elute the steroids from the cartridge with 3 mL of methanol or acetonitrile into a clean tube. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Rationale: Evaporation concentrates the sample, increasing the analytical sensitivity.

-

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to dissolve and transfer to an autosampler vial.

-

Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape during chromatography.

-

C. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A time-programmed gradient from ~50% B to 95% B over several minutes to separate the various steroids.

-

Rationale: Reverse-phase chromatography separates compounds based on their hydrophobicity. A gradient elution is necessary to resolve the wide range of steroid polarities in a single run.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for confident identification and quantification.

-

Example (illustrative): For Pregnane-3,11,20-trione (C21H30O3, MW ~330.5), a potential transition could be m/z 331.2 -> 271.2.

-

-

Rationale: MS/MS provides exceptional specificity. The first quadrupole selects the parent ion (precursor) of the target molecule, which is then fragmented. The second quadrupole selects a specific fragment ion (product). This unique mass transition is like a fingerprint for the molecule, minimizing interference.[11]

-

Conclusion and Future Directions

Pregnane-3,11,20-trione is an emerging biomarker with significant potential to refine the diagnosis and management of adrenal disorders, particularly Congenital Adrenal Hyperplasia. Its measurement, as part of a comprehensive steroid panel by LC-MS/MS, provides a functional readout of the adrenal steroidogenic machinery, revealing metabolic shunts that are not apparent from measuring only the primary hormones.

Future research should focus on establishing robust, large-scale, age- and sex-stratified reference intervals to facilitate broader clinical adoption.[7][8] Furthermore, exploring the utility of Pregnane-3,11,20-trione and other 11-oxygenated steroids in monitoring novel non-glucocorticoid therapies for CAH represents a promising avenue for improving patient outcomes.

References

-

Kerkhofs, S., et al. (2019). Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. PubMed. Available at: [Link][7][8]

-

Yin, L., et al. (n.d.). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC. Available at: [Link][10]

-

Chromsystems. (n.d.). Steroid Profiling by LC-MS/MS. Available at: [Link]

-

Peitzsch, M., et al. (2021). An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism. PubMed. Available at: [Link][11]

-

Korevaar, T. I., et al. (2018). LC-MS/MS-based method for long-term steroid profiling in human scalp hair. PubMed. Available at: [Link]

-

de Jong, W. H., et al. (2017). Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method. PubMed. Available at: [Link][9][12]

-

ResearchGate. (n.d.). Reference intervals for 40 steroid metabolites in 24-hour urine in women. Available at: [Link][13]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Available at: [Link]

-

Cox, R. I., & Finkelstein, M. (1957). Pregnane 3 alpha, 17 alpha, 20 alpha-triol and pregnane-3 alpha, 17 alpha, 20 alpha,-triol-11-one excretion by patients with adrenocortical dysfunction. The Journal of Clinical Investigation. Available at: [Link][14]

-

Bongiovanni, A. M., & Root, A. W. (1963). Urinary excretion of pregnanetriol and 5-pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed. Available at: [Link][5]

-

Taylor & Francis Online. (n.d.). Pregnane – Knowledge and References. Available at: [Link][15]

-

Auchus, R. J., & Hannah-Shmouni, F. (2021). Congenital Adrenal Hyperplasia. Endotext. Available at: [Link][3]

-

Wikipedia. (n.d.). 5α-Pregnane-3α,11β-diol-20-one. Available at: [Link][16]

-

Medscape. (2024). Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology. Available at: [Link][2]

-

El-Maouche, D., et al. (2024). Congenital Adrenal Hyperplasia. StatPearls. Available at: [Link][4]

-

Henze, A., et al. (1956). Notes. Conversion of 5α-Pregnane-3,11,20-trione to 11-Ketoprogesterone. The Journal of Organic Chemistry. Available at: [Link][17]

-

Rupa Health. (n.d.). Pregnanetriol. Available at: [Link][18][19]

-

Atshaves, B. P., & Martin, G. G. (2024). Congenital Adrenal Hyperplasia. PubMed. Available at: [Link][6]

-

Del Rio, D., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. PubMed. Available at: [Link][20]

Sources

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 3. Congenital Adrenal Hyperplasia - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.rug.nl [pure.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. Pregnane 3 alpha, 17 alpha, 20 alpha-triol and pregnane-3 alpha, 17 alpha, 20 alpha,-triol-11-one excretion by patients with adrenocortical dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. 5α-Pregnane-3α,11β-diol-20-one - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Pregnanetriol | Rupa Health [rupahealth.com]

- 20. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

application in neurodegenerative disease research

Application Note: Ultrasensitive Quantification of Plasma Biomarkers (NfL, p-Tau217) in Neurodegeneration Using Single Molecule Array (Simoa) Technology

Abstract & Clinical Relevance

The transition from cerebrospinal fluid (CSF) to blood-based biomarkers represents a paradigm shift in neurodegenerative disease research. However, peripheral concentrations of brain-derived proteins are often femtomolar (fM)—below the limit of detection (LOD) for conventional ELISA.

This guide details the application of Simoa (Single Molecule Array) technology for the quantification of Neurofilament Light Chain (NfL) and phosphorylated Tau (p-Tau217) . These biomarkers are critical for monitoring neuroaxonal injury and amyloid pathology, respectively. This protocol is designed for translational researchers requiring high-fidelity data for clinical trial stratification and longitudinal monitoring.

Mechanism of Action: The Digital ELISA Principle

Unlike analog immunoassays that measure the total fluorescence of a large volume, Simoa isolates individual immunocomplexes in femtoliter-sized wells.

-

The "Digital" Shift: At low concentrations, Poisson statistics govern the distribution of enzymes. By sealing beads in wells (

L), a single enzyme generates a high local concentration of fluorescent product, allowing the instrument to count "On" wells (containing the analyte) vs. "Off" wells. -

AEB (Average Enzymes per Bead): The fundamental unit of measurement.

-

Digital Mode: When

, concentration is calculated via Poisson distribution.[1] -

Analog Mode: When

, intensity-based calculation is used (extending dynamic range).

-

Visualization: Simoa Reaction Logic

Figure 1: The Simoa "Digital ELISA" mechanism. Individual immunocomplexes are isolated in femtoliter wells, converting a single enzymatic event into a detectable fluorescent signal.

Key Analytes & Performance Specifications

Selection of the correct biomarker is critical for study design. The following table summarizes key analytes validated for plasma/serum analysis.

| Analyte | Primary Indication | Biological Context | Approx. Healthy Plasma Level | Pathological Fold Change |

| NfL | AD, MS, ALS, PD | Non-specific neuroaxonal injury; predicts rate of cognitive decline. | 5 – 15 pg/mL | 2x – 10x (ALS/MS) |

| p-Tau217 | Alzheimer's Disease | Highly specific for amyloid plaques; correlates strongly with PET-scan status. | < 0.5 pg/mL | 3x – 6x (AD) |

| GFAP | AD, MS | Astrocytosis and neuroinflammation; early indicator of amyloidosis. | 50 – 100 pg/mL | 2x – 3x |

| Aβ42/40 | Alzheimer's Disease | Amyloid clearance ratio (blood levels decrease as brain plaques form). | Ratio dependent | ~10-15% reduction |

Experimental Protocol: High-Sensitivity Workflow

Expert Insight: The most common cause of run failure in Simoa is not assay chemistry, but sample quality . Microfluidic channels in the HD-X/HD-1 analyzers are susceptible to clogging by lipids or fibrin clots.

Phase 1: Pre-Analytical Sample Preparation (Critical)

-

Thawing: Thaw plasma samples at Room Temperature (RT) on a roller or rotator.

-

Note: Do not use a water bath (risk of contamination/uneven heating).

-

-

Clarification Spin (Mandatory):

-

Vortex samples gently (3-5 sec).

-

Centrifuge at 10,000 x g for 5 minutes at RT.

-

Why? Standard clinical spins (2000 x g) leave micro-particulates. The 10k spin pellets debris that causes "bead aggregation" errors.

-

-

Transfer: Carefully pipette the required volume from the top of the supernatant into the assay plate. Avoid the bottom 10% of the tube.

Phase 2: Assay Execution (HD-X Automated Workflow)

Standard 2-step or 3-step protocol depending on the kit (e.g., N4PA).

-

Reagent Loading:

-

Load Bead Reagent (Capture), Detector Reagent, and SBG Reagent into the reagent bay.

-

RGP Substrate: Ensure RGP is not expired and has been equilibrated to RT.

-

-

Calibrator Prep:

-

Reconstitute lyophilized calibrators exactly according to Lot Specific COA.

-

Prepare an 8-point dilution series (1:2 or 1:3 serial dilution).

-

-

Sample Dilution:

-

NfL: Typically 1:4 dilution (e.g., 30 µL sample + 90 µL diluent).

-

p-Tau217: Often requires lower dilution (1:2 or 1:4) due to low abundance.

-

Automation: The HD-X can perform on-board dilution, but manual pre-dilution is recommended for precious samples to conserve volume.

-

Phase 3: Data Acquisition

The instrument performs the following automated sequence:

-

Capture: Beads + Sample + Detector (incubation ~30-45 min).

-

Wash: Magnetic separation and washing (removes unbound protein).

-

Enzyme Labeling: Addition of SBG (binds biotinylated detector).

-

Final Wash: Rigorous washing to lower background.

-

Sealing & Imaging: Beads are resuspended in RGP, loaded onto the disc, sealed with oil, and imaged.

Visualization: Operational Workflow

Figure 2: Step-by-step experimental workflow emphasizing the critical clarification spin to prevent microfluidic clogging.

Quality Control & Troubleshooting

Trustworthiness in data is established through rigorous QC.

Acceptance Criteria

-

Calibration Curve:

; residuals within ±20%. -

Controls: Two levels of controls (High/Low) must fall within the range specified on the Certificate of Analysis.

-

Precision (CV):

-

Bead Aggregation: Monomeric beads must be > 80%.[4] Low monomer count indicates insufficient washing or sample debris.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (AEB) | Non-specific binding or insufficient washing. | Check wash buffer volume; ensure SBG concentration is optimal (if Homebrew). |

| Low Bead Recovery | Clumped beads or magnetic separator failure. | Vortex beads thoroughly before loading. Check reagent lines for clogs. |

| Drifting Replicates | Evaporation in sample plate. | Use plate seals if delay > 1 hour before run start. |

| High CVs (>20%) | Particulates in sample. | Re-centrifuge sample at 10,000 x g. Ensure pipette calibration. |

References

-

Hansson, O., et al. (2020). Phospho-tau217 and phospho-tau181 in plasma as biomarkers for Alzheimer’s disease.[5][6] Nature Medicine. [Link]

-

Quanterix Corporation. (2023). Simoa HD-X Analyzer User Guide & Technical Notes.[Link]

-

Ashton, N. J., et al. (2021). Plasma p-tau231: a new biomarker for incipient Alzheimer’s disease pathology. Acta Neuropathologica. [Link]

-

Khalil, M., et al. (2018). Neurofilaments as biomarkers in neurological disorders.[2][3][7][8] Nature Reviews Neurology. [Link]

-

Palmqvist, S., et al. (2020). Discriminative Accuracy of Plasma Phospho-tau217 for Alzheimer Disease vs Other Neurodegenerative Disorders. JAMA. [Link]

Sources

- 1. Single Molecule Enzyme-Linked Immunosorbent Assays: Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quanterix.com [quanterix.com]

- 3. Serum neurofilament light chain withstands delayed freezing and repeated thawing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quanterix.com [quanterix.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. labcorp.com [labcorp.com]

cell-based assays for studying Pregnane-3,11,20-trione activity

Application Note: Characterizing the Bioactivity of Pregnane-3,11,20-trione (11-Ketoprogesterone) in Cellular Models

Executive Summary & Biological Context

Pregnane-3,11,20-trione, commonly known as 11-ketoprogesterone (11-ketoP4) , was historically dismissed as an inactive metabolite of cortisol or progesterone. However, contemporary research has reclassified it as a critical precursor in the 11-oxygenated androgen pathway .

In peripheral tissues (and specifically in Castration-Resistant Prostate Cancer - CRPC), 11-ketoP4 is metabolized into 11-ketotestosterone (11-KT) and 11-ketodihydrotestosterone (11-KDHT) . These downstream metabolites are potent agonists of the Androgen Receptor (AR), often displaying affinity and efficacy comparable to Testosterone and Dihydrotestosterone (DHT).[1]

Experimental Challenge: Studying 11-ketoP4 requires a dual-pronged approach:

-

Direct Activity: Does the molecule itself bind Nuclear Receptors (PR, GR, AR)?

-

Bioactivation: Does the cell model possess the enzymatic machinery (AKR1C3, SRD5A, 17

-HSD) to convert it into active androgens?

Signal Transduction & Metabolic Pathway (Visualization)

To design valid assays, one must understand the flow of the molecule through the cellular machinery. The following diagram illustrates the conversion of 11-ketoP4 into active ligands and their interaction with the Androgen Receptor.

Caption: Metabolic flux of 11-Ketoprogesterone (11-KetoP4) into potent androgens 11-KT and 11-Keto-DHT, leading to Androgen Receptor (AR) activation.

Assay Protocol 1: Nuclear Receptor Transactivation (Luciferase)

Objective: Determine if 11-ketoP4 (or its metabolites) activates AR, PR (Progesterone Receptor), or GR (Glucocorticoid Receptor).

Critical Constraint: You must use Charcoal-Stripped Serum (CSS) . Standard Fetal Bovine Serum (FBS) contains endogenous steroids that will mask the activity of 11-ketoP4, rendering the assay invalid.

Materials

-

Cell Line: HEK293 (null background) or COS-7.

-

Plasmids:

-

Receptor Expression Vectors: pSG5-AR, pSG5-PR, or pSG5-GR.

-

Reporter Vector: MMTV-Luc (Mouse Mammary Tumor Virus promoter) or ARE-Luc (Androgen Response Element).

-

Normalization Control: pRL-TK (Renilla Luciferase).

-

-

Reagents: Lipofectamine 3000, Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Protocol

-

Seeding (Day 0):

-

Seed HEK293 cells in 96-well white-walled plates at 1.5 x 10^4 cells/well.

-

Medium: DMEM + 10% Charcoal-Stripped FBS (CSS) + 1% Pen/Strep.

-

Why: White walls reflect luminescence; CSS removes background steroids.

-

-

Transfection (Day 1):

-

Prepare transfection complexes (per well): 50ng Receptor Plasmid + 50ng Reporter Plasmid + 5ng Renilla plasmid.

-

Incubate for 24 hours.

-

-

Treatment (Day 2):

-

Remove media.[2] Replace with fresh DMEM/CSS containing 11-ketoP4.

-

Dose Response: 0.1 nM to 1000 nM (log scale).

-

Controls:

-

Negative: DMSO (0.1%).

-

Positive (AR): DHT (10 nM).

-

Positive (PR): Progesterone (10 nM).

-

Antagonist Check: Co-treat 11-ketoP4 (100 nM) + Enzalutamide (1 µM) to confirm AR-dependency.

-

-

-

Detection (Day 3):

-

After 24h treatment, add 75 µL Dual-Glo® Reagent to each well. Incubate 10 min. Read Firefly Luminescence.

-

Add 75 µL Stop & Glo® Reagent. Incubate 10 min. Read Renilla Luminescence.

-

-

Data Analysis:

-

Calculate Ratio:

. -

Normalize to DMSO vehicle control (Fold Induction).

-

Assay Protocol 2: Metabolic Competence (LC-MS/MS)

Objective: Verify if the observed activity is due to 11-ketoP4 itself or its conversion to 11-KT. If your cell line lacks AKR1C3, 11-ketoP4 may appear inactive.

Methodology

-

Setup: Seed VCaP (high metabolic activity) or LNCaP cells in 6-well plates.

-

Treatment: Treat cells with 100 nM Pregnane-3,11,20-trione for 24 and 48 hours.

-

Extraction (Liquid-Liquid):

-

Collect 1 mL of culture supernatant.[3]

-

Add 2 mL Methyl tert-butyl ether (MTBE) . Vortex 1 min.

-

Freeze-thaw to separate phases. Collect organic (top) layer.

-

Evaporate to dryness under nitrogen stream. Reconstitute in 50% Methanol.

-

-

LC-MS/MS Parameters:

Interpretation:

| Analyte Detected | Interpretation |

|---|---|

| Only 11-KetoP4 | Cells lack CYP17A1/AKR1C3 activity. Any receptor activation is direct. |

| 11-KT / 11-KDHT | Cells are bioactivating the precursor. Receptor activation is likely driven by metabolites. |

Assay Protocol 3: Functional Proliferation (MTS)

Objective: Determine if 11-ketoP4 drives cancer cell growth (phenotypic readout).

Protocol

-

Cell Selection:

-

VCaP: Expresses AR amplification and TMPRSS2-ERG fusion; highly sensitive to androgens.

-

PC3: AR-negative (Negative Control).

-

-

Starvation: Cultivate cells in phenol-red-free RPMI + 5% CSS for 48 hours prior to seeding to deplete intracellular steroid pools.

-

Seeding: 3,000 cells/well in 96-well plates.

-

Treatment:

-

Treat with 11-ketoP4 (1 nM - 100 nM) every 48 hours for 6 days.

-

Comparison: Run parallel wells with 11-KT (10 nM) as a benchmark.

-

-

Readout:

-

Add 20 µL MTS reagent (CellTiter 96®). Incubate 2 hours.

-

Measure Absorbance at 490 nm.

-

References

-

Storbeck, K. H., et al. (2013). "11-Ketotestosterone and 11-ketodihydrotestosterone in castration resistant prostate cancer: potent androgens which can no longer be ignored." Endocrinology.

-

Pretorius, E., et al. (2016). "11-Ketotestosterone and 11-ketodihydrotestosterone inhibit glucocorticoid receptor transactivation in vitro." Journal of Steroid Biochemistry and Molecular Biology.

-

Du Toit, T., & Swart, A. C. (2020). "The 11-oxygenated androgens: A new chapter in the androgen story." Molecular and Cellular Endocrinology.

-

Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

Sources

- 1. eo.bioscientifica.com [eo.bioscientifica.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of 11-ketoandrostenedione to 11-ketotestosterone by blood cells of six fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

Application Notes and Protocols for Enhancing Steroid Detection Through Derivatization

Introduction: The Analytical Challenge of Steroid Quantification and the Power of Derivatization

Steroids represent a diverse class of lipids that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, and sexual development. The accurate quantification of endogenous and synthetic steroids in biological matrices is therefore of paramount importance in clinical diagnostics, pharmaceutical research, and forensic toxicology. However, the inherent physicochemical properties of many steroids—such as low volatility, thermal lability, and poor ionization efficiency—present significant analytical challenges, particularly for highly sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

Chemical derivatization offers a powerful solution to overcome these limitations. By chemically modifying the steroid molecule prior to analysis, we can enhance its analytical properties, leading to improved chromatographic separation, increased sensitivity, and greater structural information from mass spectrometry.[3][4] This application note provides a comprehensive guide to the most effective derivatization techniques for enhancing steroid detection, complete with detailed protocols and an in-depth discussion of the underlying chemical principles.

For GC-MS analysis, derivatization is often essential to increase the volatility and thermal stability of steroids, preventing their degradation in the hot injector and column.[1][2] In the context of LC-MS, while not always mandatory, derivatization can dramatically improve the ionization efficiency of steroids in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to substantial gains in sensitivity.[3][5][6] This is achieved by introducing a readily ionizable or permanently charged moiety onto the steroid structure.[4]

This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their steroid analysis workflows. We will delve into the mechanisms and applications of the most common derivatization strategies, providing the expertise and practical insights necessary to achieve robust and reliable results.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

The primary goal of derivatizing steroids for GC-MS is to convert non-volatile and thermally unstable compounds into derivatives that can be readily analyzed in the gas phase.[1] Silylation is the most widely employed technique for this purpose, targeting hydroxyl and keto functional groups.[1][7]

A. Silylation: The Gold Standard for GC-MS Steroid Analysis

Silylation involves the replacement of an active hydrogen in a hydroxyl group with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[8] This transformation effectively masks the polar hydroxyl groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the steroid. The resulting TMS ethers are also more thermally stable than their parent compounds.

A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific steroid and the steric hindrance of the hydroxyl groups.[9][10][11]

Common Silylating Reagents:

| Reagent | Abbreviation | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for most hydroxyl groups.[11] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile and reactive silylating reagents.[7][12] |

| Trimethylsilylimidazole | TMSI | The strongest silylator, effective for hindered hydroxyls.[9][10] |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.[8][10] |

A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT) is a commonly used and highly effective reagent for the comprehensive silylation of steroids, including the enolization of keto groups.[7][12]

Protocol 1: General Silylation of Steroids for GC-MS Analysis

Objective: To prepare volatile and thermally stable trimethylsilyl (TMS) derivatives of steroids for GC-MS analysis.

Materials:

-

Steroid standard or extracted sample (dried)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium Iodide (NH₄I)

-

Dithiothreitol (DTT)

-

Pyridine (anhydrous)

-

Ethyl acetate (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Ensure the steroid sample is completely dry. Any residual water will react with the silylating reagent and inhibit the derivatization.[1] This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare the derivatization reagent by dissolving NH₄I and DTT in pyridine, then adding MSTFA. A typical ratio is 2 mg NH₄I and 5 mg DTT per 1 mL of MSTFA/pyridine (e.g., 9:1 v/v). Caution: Silylating reagents are moisture-sensitive and should be handled in a dry environment.

-

Derivatization Reaction: Add 50-100 µL of the prepared silylating reagent to the dried sample in a GC vial insert.

-

Incubation: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[12] The optimal time and temperature may vary depending on the specific steroids being analyzed.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

B. Oxime Formation: Targeting Ketone Groups

For steroids containing ketone functional groups, a two-step derivatization process involving oximation followed by silylation is often employed.[1] The initial reaction with an oximation reagent, such as hydroxylamine hydrochloride or methoxyamine hydrochloride (MOX), converts the ketone to an oxime.[9][13] This step is crucial for several reasons: it prevents the formation of enol-TMS ethers which can result in multiple chromatographic peaks for a single analyte, and it improves the stability of the derivative.[1] The subsequent silylation of any hydroxyl groups proceeds as described previously.

Protocol 2: Two-Step Oximation and Silylation of Ketosteroids for GC-MS

Objective: To derivatize ketosteroids for GC-MS analysis by first forming methoxime (MO) derivatives of the keto groups, followed by silylation of the hydroxyl groups.

Materials:

-

Steroid standard or extracted sample (dried)

-

Methoxyamine hydrochloride (MOX) solution in pyridine (e.g., 20 mg/mL)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Evaporate the sample to dryness under a stream of nitrogen.

-

Oximation: Add 50 µL of the MOX reagent to the dried sample. Cap the vial and heat at 60°C for 60 minutes.

-

Silylation: After cooling, add 50 µL of BSTFA + 1% TMCS to the vial.

-

Incubation: Recap the vial and heat at 60-70°C for 30 minutes.

-

Analysis: Cool to room temperature before GC-MS analysis.

Caption: Strategies for enhancing steroid detection in positive ion LC-MS.

B. Targeting Ketone Groups for Enhanced Ionization: Girard Reagents

Girard reagents are a class of hydrazine derivatives that react specifically with ketone functionalities to form hydrazones. [14][15]Girard's reagents P and T possess a quaternary ammonium group, which introduces a permanent positive charge onto the steroid derivative. [16][17]This pre-charged derivatization dramatically enhances the sensitivity of detection in ESI-MS, as the ionization process is no longer dependent on the proton affinity of the analyte in the gas phase. [18][19]This makes Girard derivatization particularly useful for ketosteroids that are difficult to ionize. [20][21]

Protocol 5: Girard T Derivatization of Ketosteroids for LC-MS/MS

Objective: To introduce a permanent positive charge onto ketosteroids to enhance their detection by LC-ESI-MS.

Materials:

-

Dried ketosteroid sample

-

Girard's Reagent T (Girard T)

-

Acetic acid

-

Methanol

-

Heating block

-

LC-MS vials

Procedure:

-

Reagent Preparation: Prepare a solution of Girard T in methanol containing a small percentage of acetic acid (e.g., 5-10%). [14]2. Derivatization: Add the Girard T solution to the dried steroid sample.

-

Incubation: Heat the mixture at 60°C for 30-60 minutes. [16]4. Analysis: Cool the reaction mixture and dilute with the initial mobile phase before injection into the LC-MS/MS system.

III. Comparison of Derivatization Techniques

The choice of the most appropriate derivatization technique depends on the analytical platform (GC-MS or LC-MS), the specific class of steroids being analyzed, and the desired sensitivity. The following table provides a summary and comparison of the key derivatization strategies discussed.

| Technique | Target Analyte/Functional Group | Analytical Platform | Principle of Enhancement | Advantages | Limitations |

| Silylation | Hydroxyl groups | GC-MS | Increased volatility and thermal stability | Widely applicable, highly effective, numerous reagents available | Reagents are moisture-sensitive, requires anhydrous conditions [1] |

| Oximation + Silylation | Ketone and hydroxyl groups | GC-MS | Prevents enol formation, increases stability and volatility | Improves chromatography for ketosteroids, robust | Two-step process, can be more time-consuming |

| Dansyl Chloride | Phenolic hydroxyls (Estrogens) | LC-MS | Introduction of a readily ionizable tertiary amine | Significant sensitivity enhancement, well-established | Non-specific fragmentation in MS/MS,[22][23] light-sensitive derivatives [22] |

| Picolinoyl Ester | Hydroxyl groups (e.g., Corticosteroids) | LC-MS | Introduction of a proton-affine pyridine ring | Good sensitivity enhancement (5-10 fold),[24] analyte-specific fragmentation | Requires specific reagents and reaction conditions |

| Girard Reagents | Ketone groups | LC-MS | Introduction of a permanent positive charge | Excellent sensitivity enhancement, independent of mobile phase pH | Specific for ketosteroids, can produce E/Z isomers [18] |

IV. Conclusion: A Strategic Approach to Steroid Analysis

Chemical derivatization is an indispensable tool for overcoming the inherent analytical challenges associated with steroid analysis. By carefully selecting the appropriate derivatization strategy, researchers can significantly enhance the sensitivity, selectivity, and robustness of their GC-MS and LC-MS methods.

For GC-MS applications, silylation remains the cornerstone technique for rendering steroids amenable to gas-phase analysis. For LC-MS, derivatization strategies that introduce easily ionizable or permanently charged moieties, such as dansylation, picolinoylation, or Girard reagent derivatization, can unlock new levels of sensitivity, enabling the quantification of steroids at trace levels in complex biological matrices.

The protocols and comparative data presented in this application note provide a solid foundation for developing and implementing effective derivatization workflows. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are key to achieving reliable and reproducible results in steroid analysis.

V. References

-